molecular formula C₁₇H₂₀ClNO₄ B1141405 (S)-3'-Hydroxycoclaurine Hydrochloride CAS No. 138666-04-3

(S)-3'-Hydroxycoclaurine Hydrochloride

Cat. No.: B1141405
CAS No.: 138666-04-3
M. Wt: 337.8
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Description

(S)-3’-Hydroxycoclaurine Hydrochloride is a chemical compound that belongs to the class of benzylisoquinoline alkaloids It is a derivative of coclaurine, which is a naturally occurring compound found in various plant species

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3’-Hydroxycoclaurine Hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the precursor compound, (S)-Norcoclaurine.

    Hydroxylation: The hydroxylation of (S)-Norcoclaurine is carried out using specific reagents and catalysts to introduce the hydroxyl group at the 3’ position.

    Hydrochloride Formation: The final step involves the conversion of the hydroxylated product into its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-3’-Hydroxycoclaurine Hydrochloride may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-3’-Hydroxycoclaurine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced forms of the compound, and substituted analogs with different functional groups.

Scientific Research Applications

(S)-3’-Hydroxycoclaurine Hydrochloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex benzylisoquinoline alkaloids.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of novel pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-3’-Hydroxycoclaurine Hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in neurotransmission.

    Pathways Involved: The compound can modulate signaling pathways related to oxidative stress and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-Norcoclaurine: The precursor to (S)-3’-Hydroxycoclaurine Hydrochloride.

    (S)-Coclaurine: Another benzylisoquinoline alkaloid with similar structural features.

Uniqueness

(S)-3’-Hydroxycoclaurine Hydrochloride is unique due to the presence of the hydroxyl group at the 3’ position, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

(S)-3'-Hydroxycoclaurine hydrochloride is a compound derived from the alkaloid family, particularly known for its various biological activities. This article aims to provide a comprehensive overview of its biological effects, including pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C17H20ClNO4 and a molecular weight of 335.8 g/mol. Its structure includes a hydroxyl group that contributes to its biological activity and interactions with biological systems.

1. Antioxidant Activity

Research indicates that (S)-3'-hydroxycoclaurine exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound can effectively scavenge free radicals, thereby protecting cells from oxidative damage .

2. Antimicrobial Properties

(S)-3'-Hydroxycoclaurine has demonstrated antimicrobial activity against several bacterial strains. In vitro studies reveal that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent . The minimum inhibitory concentration (MIC) values for various strains have been documented, indicating its effectiveness compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)Comparison Standard
Staphylococcus aureus16Ciprofloxacin (0.125)
Escherichia coli32Ciprofloxacin (0.5)
Enterococcus faecalis8Ciprofloxacin (0.25)

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of (S)-3'-hydroxycoclaurine. It has been shown to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to modulate inflammatory pathways suggests it could be beneficial in treating neurodegenerative conditions .

Case Study: Antioxidant Efficacy

A study conducted on the antioxidant effects of (S)-3'-hydroxycoclaurine involved assessing its impact on lipid peroxidation in neuronal cells. Results indicated a significant reduction in malondialdehyde levels, a marker of oxidative stress, demonstrating the compound's protective role against oxidative damage .

Case Study: Antimicrobial Activity

In another study focusing on antimicrobial properties, (S)-3'-hydroxycoclaurine was tested against multi-drug resistant strains of bacteria. The results showed that the compound not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination therapy .

Pharmacological Implications

The diverse biological activities of (S)-3'-hydroxycoclaurine suggest several pharmacological implications:

  • Potential Therapeutic Agent : Given its antioxidant and antimicrobial properties, this compound could be developed into a therapeutic agent for conditions associated with oxidative stress and infections.
  • Combination Therapy : Its ability to enhance the efficacy of existing antibiotics makes it a candidate for combination therapies aimed at overcoming antibiotic resistance.

Properties

IUPAC Name

4-[[(1S)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4.ClH/c1-22-17-8-11-4-5-18-13(12(11)9-16(17)21)6-10-2-3-14(19)15(20)7-10;/h2-3,7-9,13,18-21H,4-6H2,1H3;1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCJQWKOEORQET-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC3=CC(=C(C=C3)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC(=C(C=C3)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138666-04-3
Record name 1,2-Benzenediol, 4-[(1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-1-isoquinolinyl)methyl]-, hydrochloride, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138666-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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